Skin Permeation Enhancement Efficacy: 1-Dodecyl-2-pyrrolidinone vs. Azone (Laurocapram) for Hydrocortisone Delivery
In a direct comparative study using a novel human skin alternative model and Franz diffusion cells, 1-dodecyl-2-pyrrolidinone demonstrated superior hydrocortisone (HC) permeation enhancement compared to the well-established reference enhancer Azone (laurocapram) [1]. The 24-hour receptor concentration (Q₂₄) and permeability (P) values were measured for a 0.4 M enhancer solution in propylene glycol (PG).
| Evidence Dimension | Hydrocortisone Skin Permeation (Q₂₄) and Permeability (P) |
|---|---|
| Target Compound Data | Q₂₄ = 164.8 ± 61.2 μM; P = 33.3 ± 6.6 × 10⁻⁴ cm h⁻¹; Enhancement Ratio (ER) for Q₂₄ = 5.8; ER for P = 4.0. |
| Comparator Or Baseline | Azone (Laurocapram): Q₂₄ = 105.0 ± 36.1 μM; P = 11.3 ± 1.8 × 10⁻⁴ cm h⁻¹; ER for Q₂₄ = 3.7; ER for P = 1.4. Control (PG alone): Q₂₄ = 28.6 ± 13.7 μM; P = 8.3 ± 5.5 × 10⁻⁴ cm h⁻¹. |
| Quantified Difference | 1-Dodecyl-2-pyrrolidinone provided a 57% higher Q₂₄ and a 195% higher permeability (P) compared to Azone. The enhancement ratio (ER) for Q₂₄ was 1.6-fold higher (5.8 vs. 3.7) than that of Azone relative to control. |
| Conditions | In vitro; Human skin alternative (fibroblasts in collagen matrix with stratified keratinocytes); Franz diffusion cells; 0.4 M enhancer in propylene glycol; 1 h pretreatment; 24 h permeation of saturated hydrocortisone in PG; occluded with Parafilm. |
Why This Matters
For procurement decisions in transdermal formulation development, this quantitative superiority in permeation enhancement suggests 1-dodecyl-2-pyrrolidinone may achieve target drug flux with lower enhancer concentration or shorter application times, potentially reducing formulation complexity and irritation risk compared to Azone-based systems.
- [1] Godavarthy, S. S., et al. (2009). Design of improved permeation enhancers for transdermal drug delivery. Journal of Pharmaceutical Sciences, 98(11), 4085-4099. View Source
